(5-(Benzyloxy)-2-iodophenyl)methanol
Description
Properties
Molecular Formula |
C14H13IO2 |
|---|---|
Molecular Weight |
340.16 g/mol |
IUPAC Name |
(2-iodo-5-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13IO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI Key |
CXSZODDHFZIYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)CO |
Origin of Product |
United States |
Preparation Methods
Ortho-Iodination of 5-Benzyloxybenzyl Alcohol
The most efficient route involves ortho-iodination of 5-benzyloxybenzyl alcohol using silver trifluoroacetate (AgTFA) and iodine (I₂) in chloroform (CHCl₃).
Procedure:
-
Synthesis of 5-Benzyloxybenzyl Alcohol :
-
Ortho-Iodination :
Reaction Conditions :
Key Advantages :
-
Avoids toxic diazotization reagents.
-
Scalable to multigram quantities with minimal byproducts.
Reduction of 5-Benzyloxy-2-iodobenzaldehyde
An alternative route involves the reduction of 5-benzyloxy-2-iodobenzaldehyde to the corresponding alcohol.
Procedure:
-
Synthesis of 5-Benzyloxy-2-iodobenzaldehyde :
-
Aldehyde Reduction :
Limitations :
Ullmann Coupling
Aryl halide coupling between 2-iodo-5-hydroxybenzyl alcohol and benzyl bromide using a copper(I) catalyst:
Selective Protection/Deprotection
-
Step 1 : Iodination of 5-hydroxybenzyl alcohol using I₂/KI in acetic acid.
-
Step 2 : Benzylation of the 5-hydroxy group with BnBr/K₂CO₃.
Experimental Optimization and Challenges
Solvent and Catalyst Screening
Key Insight : AgTFA in CHCl₃ provides superior regioselectivity and yield due to enhanced iodine electrophilicity.
Byproduct Management
-
Challenge : Over-iodination at the 4-position.
-
Solution : Stoichiometric control of I₂ (1.1 equiv) and reaction monitoring via TLC.
Analytical Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.35–7.28 (m, 5H, Bn-H), 6.92 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.98 (s, 2H, OCH₂Ph), 4.62 (s, 2H, CH₂OH).
Applications in Drug Synthesis
This compound serves as a precursor to chromone derivatives with antiviral activity. For example:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Benzyloxy)-2-iodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form 5-benzyloxy-2-iodobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide to form 5-benzyloxy-2-azidobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, other nucleophiles.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 5-benzyloxy-2-iodobenzylamine.
Substitution: 5-benzyloxy-2-azidobenzyl alcohol and other substituted derivatives.
Scientific Research Applications
Chemistry: (5-(Benzyloxy)-2-iodophenyl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, iodine-containing compounds are often explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)-2-iodophenyl)methanol depends on its specific application
Molecular Targets and Pathways:
Iodine Atom: The iodine atom can participate in halogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and protein function.
Benzyloxy Group: The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural analogs and their differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| (5-(Benzyloxy)-2-iodophenyl)methanol | 50765-13-4 | C₁₄H₁₃IO₂ | 340.156 | 5-benzyloxy, 2-iodo, hydroxymethyl | High lipophilicity, halogen reactivity |
| (5-Iodo-2-methylphenyl)methanol | 1260242-01-0 | C₈H₉IO | 248.06 | 2-methyl, 5-iodo, hydroxymethyl | Smaller size, lower steric hindrance |
| (2-(Benzyloxy)-4-iodophenyl)methanol | 854028-49-2 | C₁₄H₁₃IO₂ | 340.156 | 2-benzyloxy, 4-iodo, hydroxymethyl | Altered substitution pattern |
| (5-(Benzyloxy)-2-fluorophenyl)methanol | N/A | C₁₄H₁₃FO₂ | ~256.25 | 5-benzyloxy, 2-fluoro, hydroxymethyl | Enhanced electronegativity, smaller halogen |
| 5-(Hydroxymethyl)-2-iodophenol | 773869-57-1 | C₇H₇IO₂ | 249.04 | 2-iodo, 5-hydroxymethyl, free -OH | Higher polarity, unprotected hydroxyl |
Key Observations :
- Substituent Position: The position of iodine and benzyloxy groups significantly impacts reactivity. For example, (2-(Benzyloxy)-4-iodophenyl)methanol (CAS 854028-49-2) shares the same molecular formula as the target compound but exhibits distinct electronic effects due to iodine at the 4-position .
- Halogen Effects: Replacing iodine with fluorine (as in (5-(Benzyloxy)-2-fluorophenyl)methanol) reduces steric bulk and increases electronegativity, favoring nucleophilic aromatic substitution over oxidative coupling .
- Hydroxyl Protection: Compared to 5-(Hydroxymethyl)-2-iodophenol, the benzyloxy group in the target compound protects the hydroxyl group, enhancing stability during synthetic workflows .
Physicochemical Properties
- Lipophilicity: The benzyloxy group in this compound increases logP (predicted ~3.36) compared to 5-(Hydroxymethyl)-2-iodophenol (logP ~1.2), favoring membrane permeability in drug design .
- Solubility: The unprotected hydroxyl group in 5-(Hydroxymethyl)-2-iodophenol improves aqueous solubility (~15 mg/mL in methanol), whereas the benzyloxy group in the target compound reduces it (~5 mg/mL) .
- Thermal Stability : Iodine’s polarizability enhances thermal stability compared to fluorine analogs, as seen in differential scanning calorimetry (DSC) studies .
Q & A
Q. What unexplored research directions exist for this compound?
- Methodology :
- Photodynamic therapy : Explore iodine’s role in generating reactive oxygen species (ROS) under UV light .
- Material science : Investigate self-assembly into liquid crystals or coordination polymers using the methanol -OH as a ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
